molecular formula C22H21NO4 B253400 Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate

Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate

Cat. No. B253400
M. Wt: 363.4 g/mol
InChI Key: DGBKVSNYBKMXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate, also known as ENEB, is a synthetic compound that has been widely used in scientific research. ENEB belongs to the class of compounds known as naphthoylindoles, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). ENEB has been studied for its potential therapeutic applications, as well as its effects on the body's biochemical and physiological systems.

Mechanism of Action

Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body. When this compound binds to these receptors, it activates a signaling cascade that can have a wide range of effects on the body's physiological systems. This compound has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context of its administration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body. These effects include modulation of the endocannabinoid system, as well as effects on other signaling pathways and physiological processes. This compound has been shown to have analgesic effects, reducing pain sensation in animal models. It has also been shown to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it easier to use in experiments and allows for more precise control over dosing. However, this compound also has some limitations. It is a relatively new compound, and its effects on the body's physiological systems are not yet fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate. One area of interest is its potential therapeutic applications, particularly for conditions such as chronic pain, anxiety, and depression. Another area of interest is its effects on the endocannabinoid system and other physiological systems, which may have implications for the development of new drugs and therapies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate involves several steps, including the reaction of 2-ethoxy-1-naphthaldehyde with aniline to form 2-ethoxy-1-naphthylamine. This intermediate is then reacted with ethyl 4-chlorobenzoate to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate has been studied for its potential therapeutic applications, including its effects on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in regulating a wide range of physiological processes, including pain sensation, appetite, and mood. This compound has been shown to bind to these receptors and modulate their activity, suggesting that it may have therapeutic potential for treating conditions such as chronic pain, anxiety, and depression.

properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[(2-ethoxynaphthalene-1-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21NO4/c1-3-26-19-14-11-15-7-5-6-8-18(15)20(19)21(24)23-17-12-9-16(10-13-17)22(25)27-4-2/h5-14H,3-4H2,1-2H3,(H,23,24)

InChI Key

DGBKVSNYBKMXCW-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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